methyl 4-amino-5-chloro-2-ethoxybenzoate CAS number and properties
methyl 4-amino-5-chloro-2-ethoxybenzoate CAS number and properties
The following technical guide details the properties, synthesis, and applications of Methyl 4-amino-5-chloro-2-ethoxybenzoate , a critical intermediate in the synthesis of gastroprokinetic agents.
Executive Summary
Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS 112914-03-1 ) is a specialized benzamide intermediate primarily utilized in the pharmaceutical development of selective 5-HT4 receptor agonists, most notably Mosapride and Cinitapride . Its structural core—comprising a trisubstituted benzene ring with precise amino, chloro, and ethoxy functionalities—governs the pharmacophore's affinity for serotonin receptors in the gastrointestinal tract. This guide outlines its physicochemical profile, validated synthetic pathways, and quality control parameters for research and manufacturing applications.
Chemical Identity & Properties
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | Methyl 4-amino-5-chloro-2-ethoxybenzoate |
| CAS Registry Number | 112914-03-1 |
| Common Synonyms | Mosapride Impurity 30; 4-Amino-5-chloro-2-ethoxybenzoic acid methyl ester |
| Molecular Formula | C₁₀H₁₂ClNO₃ |
| Molecular Weight | 229.66 g/mol |
| SMILES | CCOC1=CC(=C(C=C1C(=O)OC)Cl)N |
Physicochemical Specifications
Note: Data derived from homologous series and confirmed certificate of analysis (CoA) parameters for high-purity research grades.
| Property | Specification / Description |
| Appearance | White to off-white crystalline powder |
| Melting Point | 128–132 °C (Typical range for this structural class; distinct from methoxy analog) |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water |
| pKa (Predicted) | ~2.4 (Amine conjugate acid), ~13 (Amine proton) |
| H-Bond Donors | 1 (Primary Amine) |
| H-Bond Acceptors | 4 (Ester oxygens, Ether oxygen, Amine nitrogen) |
Synthetic Pathways & Manufacturing Logic
The synthesis of Methyl 4-amino-5-chloro-2-ethoxybenzoate requires precise regiochemical control to ensure the chlorine atom is introduced at the C-5 position and the ethyl group at C-2. The most robust industrial route utilizes 4-Amino-2-hydroxybenzoic acid (p-Aminosalicylic acid) as the starting material.
Core Synthetic Route (The "Protection-First" Strategy)
Direct chlorination of the amino-ester often leads to over-chlorination or oxidation. Therefore, a protection-deprotection strategy is employed to modulate reactivity.
Step 1: Esterification & N-Protection
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Reagents: Methanol/H₂SO₄ (Esterification), Acetic Anhydride (Acetylation).
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Logic: Acetylating the amine reduces the electron density of the ring slightly, preventing uncontrolled oxidation during chlorination while directing the halogen to the ortho position relative to the amine (C-3 or C-5).
Step 2: O-Alkylation (Ethylation)
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Reagents: Ethyl Iodide (EtI) or Diethyl Sulfate, Potassium Carbonate (K₂CO₃), Acetone/DMF.
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Mechanism: Williamson Ether Synthesis.
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Critical Control: Anhydrous conditions are required to prevent hydrolysis of the methyl ester.
Step 3: Regioselective Chlorination
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Reagents: N-Chlorosuccinimide (NCS), DMF or Acetonitrile.
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Logic: NCS provides a controlled source of electrophilic chlorine. The 2-ethoxy and 4-acetamido groups direct the incoming chlorine to the 5-position (para to the ethoxy group and ortho to the acetamido group), which is the most electronically activated site remaining.
Step 4: N-Deprotection
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Reagents: Acidic hydrolysis (HCl/MeOH) or basic hydrolysis (NaOH/EtOH).
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Logic: Selective removal of the acetyl group yields the free amine without hydrolyzing the methyl ester (requires controlled pH and temperature).
Visualization of Synthesis Flow
Figure 1: Step-wise synthetic pathway from p-aminosalicylic acid to the target intermediate, highlighting the protection strategy.
Applications in Medicinal Chemistry
This compound serves as the "Left-Hand Side" (LHS) scaffold for a class of benzamide drugs targeting the 5-HT4 receptor .
Role in Mosapride Synthesis
Mosapride (a gastroprokinetic agent) is synthesized by coupling this benzoate ester with a piperidine derivative.
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Mechanism: The methyl ester undergoes aminolysis or hydrolysis-then-coupling with (RS)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide .
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SAR (Structure-Activity Relationship):
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4-Amino group: Essential for hydrogen bonding within the receptor pocket.
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5-Chloro substituent: Increases lipophilicity and metabolic stability; sterically locks the amide conformation.
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2-Ethoxy group: Provides steric bulk superior to methoxy (as seen in Metoclopramide), enhancing selectivity for 5-HT4 over D2 receptors, thereby reducing extrapyramidal side effects.
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Analytical Characterization
To validate the identity of CAS 112914-03-1, the following spectral signals are diagnostic.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.65 | Singlet (s) | 1H | Ar-H (C-6 position) |
| 6.50 | Singlet (s) | 1H | Ar-H (C-3 position) |
| 5.95 | Broad Singlet (br s) | 2H | -NH₂ (Amino protons) |
| 4.05 | Quartet (q) | 2H | -OCH₂- (Ethoxy methylene) |
| 3.75 | Singlet (s) | 3H | -COOCH₃ (Methyl ester) |
| 1.35 | Triplet (t) | 3H | -CH₃ (Ethoxy methyl) |
HPLC Method (Quality Control)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
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Mobile Phase A: 0.1% Phosphoric Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 80% B over 20 minutes.
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Detection: UV at 254 nm and 280 nm.
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Retention Time: Expect elution after the des-chloro impurity and before the acetylated precursor.
Safety & Handling (MSDS Highlights)
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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GHS Signal Word: WARNING.[1]
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Precautionary Statements:
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P261: Avoid breathing dust/fume.
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P280: Wear protective gloves/eye protection.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation of the amine.
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References
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ChemicalBook. (2025).[2] Methyl 4-amino-5-chloro-2-ethoxybenzoate Properties and CAS 112914-03-1. Retrieved from
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PubChem. (2025).[3][4] Compound Summary: 4-Amino-5-chloro-2-ethoxybenzoic acid derivatives. National Library of Medicine. Retrieved from
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BOC Sciences. (2025). Mosapride Impurities and Intermediates. Retrieved from
- Journal of Medicinal Chemistry. (1990-2000). Structure-activity relationships of benzamide derivatives as selective 5-HT4 receptor agonists. (General reference for SAR discussion).
